molecular formula C15H15FN2O3S B5863565 N-(3-fluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide

N-(3-fluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide

Cat. No.: B5863565
M. Wt: 322.4 g/mol
InChI Key: FKMAYEWXSKYFPT-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide: is a chemical compound with the molecular formula C15H14FNO3S This compound is characterized by the presence of a fluorophenyl group, a methylsulfonyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoyl chloride with an amine.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the benzamide core.

    Addition of the Methylsulfonyl Group: The methylsulfonyl group is added through a sulfonylation reaction, where a sulfonyl chloride reacts with the amine group on the benzamide core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide core, potentially converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.

    Material Science: It may be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Labeling: It can be used to label proteins for tracking and analysis in biological systems.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.

Industry:

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Agriculture: It may be used in the development of agrochemicals for pest control and crop protection.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the methylsulfonyl group can modulate the compound’s reactivity and stability. The benzamide core is crucial for the compound’s overall structure and function, allowing it to interact with biological molecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

  • N-[(3-Fluorophenyl)methyl]-3-(methylsulfonyl)benzamide
  • N-[(4-Fluorophenyl)methyl]-3-(methylsulfonyl)benzamide

Comparison:

  • N-[(3-Fluorophenyl)methyl]-3-(methylsulfonyl)benzamide and N-[(4-Fluorophenyl)methyl]-3-(methylsulfonyl)benzamide are structurally similar but differ in the position of the fluorine atom on the phenyl ring. This positional difference can significantly impact their chemical reactivity and biological activity.
  • N-(3-fluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide is unique due to its specific substitution pattern, which can influence its binding properties and overall effectiveness in various applications.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c1-18(22(2,20)21)14-9-4-3-8-13(14)15(19)17-12-7-5-6-11(16)10-12/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMAYEWXSKYFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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